molecular formula C18H16N4O3S2 B2642867 N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 894007-64-8

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2642867
CAS RN: 894007-64-8
M. Wt: 400.47
InChI Key: MUIIMYIWSIKTHC-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H16N4O3S2 and its molecular weight is 400.47. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Stability Improvement

Heterocyclic Analogues for Metabolic Stability : Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various 6,5-heterocycles to improve metabolic stability, aiming to reduce deacetylation in metabolic processes. A study focused on improving the structural stability of these compounds through heterocyclic analogues, demonstrating efforts to enhance the pharmacokinetic properties of therapeutics targeting cancer and other diseases (Stec et al., 2011).

Antioxidant Applications

Synthesis and Antioxidant Studies : The synthesis and preliminary evaluation of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides for their antioxidant activities demonstrate the potential of these compounds in scavenging free radicals. This work contributes to understanding the structure-activity relationship in designing antioxidants (Ahmad et al., 2012).

Heterocyclic Compounds' Cascade Reactions

Cascade Reactions for Heterocyclic Syntheses : Thioureido-acetamides are explored for their utility in synthesizing various heterocycles through one-pot cascade reactions. These reactions showcase the chemical versatility and atom economy in generating compounds with potential pharmacological applications (Schmeyers & Kaupp, 2002).

pH Value Determination and Drug Precursors

pKa Determination of Drug Precursors : Research into the acidity constants of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, aimed at understanding the protonation behavior of these compounds, is crucial for the development of drug precursors with optimized absorption and distribution characteristics (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c1-10-18(27-11(2)19-10)13-4-6-17(22-21-13)26-8-16(23)20-12-3-5-14-15(7-12)25-9-24-14/h3-7H,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIIMYIWSIKTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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